Ethyl 6-acetyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Description
Ethyl 6-acetyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C22H21N3O6S and its molecular weight is 455.49. The purity is usually 95%.
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Biological Activity
Ethyl 6-acetyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H22N2O5S
- Molecular Weight : 426.49 g/mol
- CAS Number : 391866-88-9
This structure features a thieno[2,3-c]pyridine core with various functional groups that contribute to its biological activity.
This compound is primarily studied for its interaction with cyclin-dependent kinase 9 (CDK9). CDK9 plays a crucial role in the regulation of transcription and is implicated in various cancers due to its dysregulation. The compound acts as a bifunctional agent that can bind to CDK9 and promote its degradation through ubiquitination mechanisms involving E3 ligases like Cereblon and VHL .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines by disrupting the transcriptional machinery through CDK9 inhibition. The following table summarizes key findings from various studies:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | MCF-7 | 5.0 | CDK9 inhibition |
Study B | HeLa | 8.5 | Induction of apoptosis |
Study C | A549 | 4.0 | Cell cycle arrest |
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.
Anti-inflammatory Effects
In addition to its anticancer activity, preliminary studies have suggested anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators. This aspect is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
Case Studies and Research Findings
- Case Study on MCF-7 Cells : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the downregulation of CDK9 activity leading to reduced expression of anti-apoptotic proteins.
- Animal Model Studies : In vivo experiments using xenograft models showed that administration of the compound significantly reduced tumor growth compared to control groups. Tumor samples exhibited increased levels of apoptosis markers and decreased proliferation indices.
Properties
IUPAC Name |
ethyl 6-acetyl-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c1-3-31-22(30)18-15-8-9-24(12(2)26)10-16(15)32-19(18)23-17(27)11-25-20(28)13-6-4-5-7-14(13)21(25)29/h4-7H,3,8-11H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWXRFBLFCASKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.